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molecular formula C23H19NO3 B1682930 TAS-301 CAS No. 193620-69-8

TAS-301

Cat. No. B1682930
M. Wt: 357.4 g/mol
InChI Key: KUEYYIJXBRWZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977130

Procedure details

10.0 g of oxindole was dissolved in 100 ml tetrahydrofuran, and 21.8 g of 4,4'-dimethoxybenzophenone was added thereto at room temperature. Subsequently, the temperature of the reaction was brought to 0° C. 9.0 g of 60% sodium hydride was added, and when generation of hydrogen ceased, the reaction mixture was refluxed with heat for 12 hours. After completion of reaction, the reaction mixture was cooled. Saturated aqueous ammonium chloride solution was added, followed by extraction with ethyl acetate. The extract was washed with water and saturated brine, dried over sodium sulfate, and then evaporated. The resultant crude product was recrystallized from methanol, to thereby obtain 22.8 g (yield 85%) of the title compound in yellow crystals (Crystal 1). The melting point and elementary analysis data are shown in Table 1, and NMR and MS spectrum data are shown in Table 2. Also, the IR spectrum chart of the compound is shown in FIG. 1.
[Compound]
Name
Crystal 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
9 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
85%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[CH3:11][O:12][C:13]1[CH:28]=[CH:27][C:16]([C:17]([C:19]2[CH:24]=[CH:23][C:22]([O:25][CH3:26])=[CH:21][CH:20]=2)=O)=[CH:15][CH:14]=1.[H-].[Na+].[H][H].[Cl-].[NH4+]>O1CCCC1>[CH3:26][O:25][C:22]1[CH:21]=[CH:20][C:19]([C:17]([C:16]2[CH:27]=[CH:28][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)=[C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]2=[O:10])=[CH:24][CH:23]=1 |f:2.3,5.6|

Inputs

Step One
Name
Crystal 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
21.8 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CC=C(C=C2)OC)C=C1
Step Four
Name
Quantity
9 g
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
was brought to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
with heat for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The resultant crude product was recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C(=C1C(NC2=CC=CC=C12)=O)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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